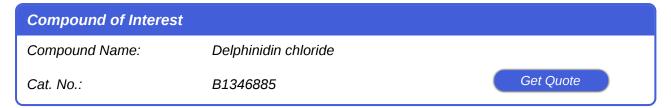


Delphinidin Chloride: A Technical Guide to a Prominent Natural Pigment

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Delphinidin chloride, a water-soluble anthocyanin, is a key pigment responsible for the vibrant blue and purple hues observed in a wide array of fruits and flowers. Beyond its role as a natural colorant, delphinidin and its glycosides exhibit a range of potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of **delphinidin chloride**, from its natural sources and biosynthesis to detailed experimental protocols for its study and its impact on critical cellular signaling pathways.

Chemical Properties and Natural Occurrence

Delphinidin is an anthocyanidin, the aglycone form of anthocyanins, characterized by a C15 flavonoid backbone.[1] Its chloride salt form enhances its stability for research and analytical purposes. The presence of multiple hydroxyl groups on its B-ring makes delphinidin a potent antioxidant.[1] Delphinidin is responsible for the blue-red color of Cabernet Sauvignon grapes and the blue hues in flowers like Viola and Delphinium species.[2] It is also abundant in berries such as bilberries, cranberries, and Concord grapes, as well as in pomegranates.[2] The distribution of delphinidin in edible plant parts is estimated to be around 12%.[1]

Data Presentation Delphinidin and its Glycosides Content in Various Fruits



Fruit	Delphinidin Glycoside	Concentration (mg/100g fresh weight)
Highbush Blueberry (Vaccinium corymbosum L. 'Toro')	Delphinidin-3-Galactoside	7.68 ± 1.42
Delphinidin-3-Arabinoside	1.63 ± 0.09	
Highbush Blueberry (Vaccinium corymbosum L. 'Legacy')	Delphinidin-3-Galactoside	11.44 ± 3.70
Delphinidin-3-Arabinoside	4.07 ± 1.15	
Highbush Blueberry (Vaccinium corymbosum L. 'Duke')	Delphinidin-3-Galactoside	14.99 ± 3.97
Delphinidin-3-Arabinoside	5.10 ± 1.22	
Highbush Blueberry (Vaccinium corymbosum L. 'Bluecrop')	Delphinidin-3-Galactoside	2.29 ± 0.21
Delphinidin-3-Glucoside	1.21 ± 0.10	_
Delphinidin-3-Arabinoside	1.66 ± 0.10	_

Data sourced from Husain et al., 2022.[3]

In Vitro Efficacy of Delphinidin: IC50 Values



Cell Line	Cancer Type	IC50 Value (μM)	Reference
A431	Skin Cancer	18	[4]
LXFL529L	Lung Cancer	33	[4]
HCT116	Colon Cancer	110	[5]
LoVo	Colon Cancer	38	[5]
HT29	Colon Cancer	35	[5]
22Rv1	Prostate Cancer	90	[5]
MCF7	Breast Cancer	120	[6]
PEO1	Ovarian Cancer	< 100	[5]
SKOV3	Ovarian Cancer	< 100	[5]
HL-60	Leukemia	1.9 (for GLO I inhibition)	[7]
HL-60	Leukemia	80 (24h), 40 (48h)	[7]

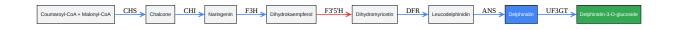
Bioavailability and Stability of Delphinidin



Parameter	Value	Conditions	Reference
Bioavailability (Delphinidin-3-O- galactoside)	0.48%	Human study	[8]
Bioavailability (Delphinidin-3-O- glucoside)	0.14%	Human study	[8]
Bioavailability (Delphinidin-3-O- arabinoside)	0.14%	Human study	[8]
Half-life (aglycone)	~30 minutes	рН 7.4, 37°С	[9]
Half-life (aglycone with ascorbic acid)	< 2 hours	рН 7.4, 37°С	[9]

Biosynthesis of Delphinidin

Delphinidin is synthesized in plants via the flavonoid biosynthesis pathway. The process begins with the condensation of coumaroyl-CoA and malonyl-CoA. A key enzyme, flavonoid-3',5'-hydroxylase (F3'5'H), is crucial for the production of delphinidin.[1] The subsequent glycosylation of delphinidin at the 3rd position is vital for its stability and bioavailability.[1]



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Simplified biosynthetic pathway of delphinidin.

Experimental Protocols Extraction of Delphinidin from Plant Material

This protocol provides a general method for the extraction of delphinidin and its glycosides for analytical purposes.



Materials:

- Plant material (e.g., berries, flower petals), freeze-dried and powdered
- Extraction solvent: Methanol containing 2.0% HCI[10]
- Dimethyl sulfoxide (DMSO)[10]
- Vortex mixer
- Centrifuge
- 0.2 μm syringe filters

Procedure:

- Weigh approximately 1.0 g of the powdered plant material into a vial.[10]
- Add 2 mL of DMSO and vortex for 1 minute to enhance extraction efficiency.
- Allow the mixture to stand in the dark for 10 minutes.[10]
- Add 8 mL of methanol containing 2% HCI.[10]
- Vortex the mixture for 5 minutes.[10]
- Centrifuge the sample to pellet the solid material.
- Filter the supernatant through a 0.2 μm syringe filter into a clean vial for HPLC analysis.[10]

Purification by Solid-Phase Extraction (SPE)

SPE is a crucial step to clean up the crude extract and concentrate the anthocyanins prior to quantification.

Materials:

SPE cartridge (e.g., C18 or vinylbenzene-based)[11]

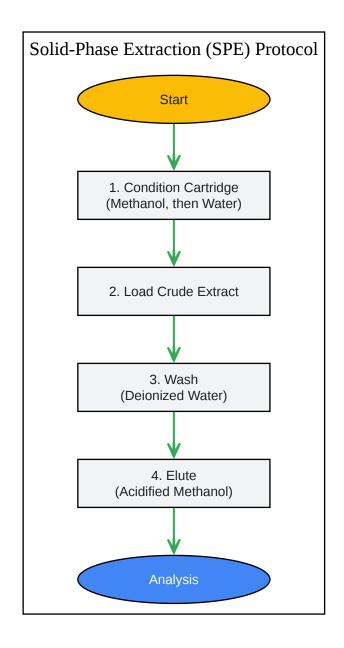


- Methanol
- Deionized water
- Acidified methanol (pH 2 with HCl)[11]
- Crude plant extract

Procedure:

- Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[11]
- Loading: Load the crude plant extract onto the conditioned cartridge. The volume can be up to 100 mL depending on the anthocyanin concentration.[11]
- Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar impurities.[11]
- Elution: Elute the retained anthocyanins with 1.5 mL of acidified methanol (pH 2).[11]
- The eluate can then be concentrated under vacuum and reconstituted in a suitable solvent for HPLC analysis.





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General workflow for Solid-Phase Extraction of anthocyanins.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of delphinidin and its various glycosides.

Instrumentation and Conditions:



- HPLC System: With a photodiode array (PDA) or UV-Vis detector.
- Column: Reversed-phase C18 column (e.g., 2 μm particle size, 2 mm i.d., 100 mm length).
 [10]
- Mobile Phase A: 1% Phosphoric Acid in water.[3]
- Mobile Phase B: Acetonitrile/water (35:65 v/v).[3]
- Gradient Elution: A suitable gradient program should be developed to separate the compounds of interest.
- Flow Rate: 1.7 mL/min.[3]
- Column Temperature: 45°C.[3]
- Detection Wavelength: 520 nm for anthocyanins.[3]
- Quantification: Based on a calibration curve of a delphinidin chloride standard of known concentration.

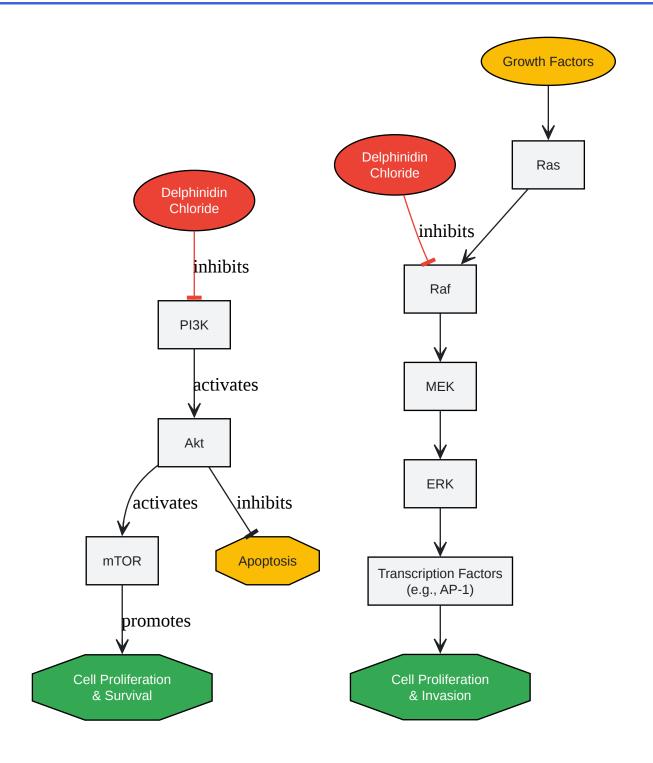
Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its biological effects by modulating several key cellular signaling pathways. Its anticancer and anti-inflammatory properties are often attributed to its ability to interfere with these pathways.

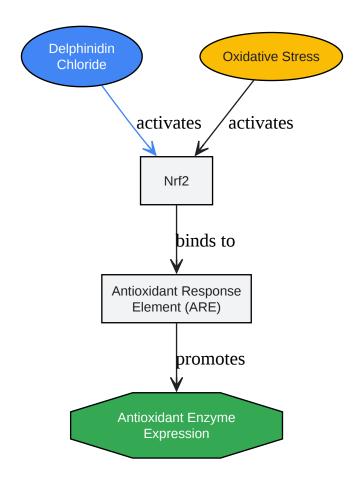
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Delphinidin has been shown to inhibit this pathway in various cancer cells, leading to reduced proliferation and induction of apoptosis.[8]









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